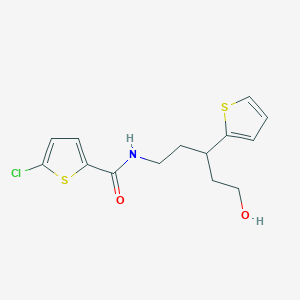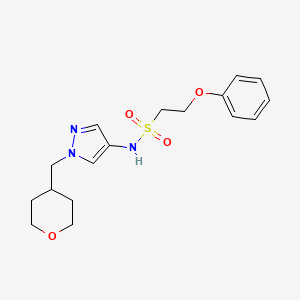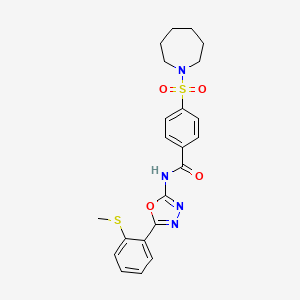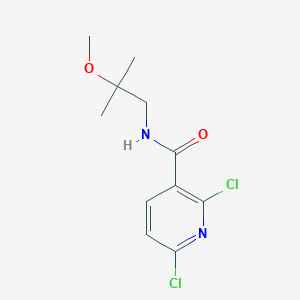![molecular formula C22H26F3N3O2 B2478200 6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097889-47-7](/img/structure/B2478200.png)
6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Tert-butyl-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a trifluoromethyl group, a benzoyl group, a piperidinyl group, and a dihydropyridazinone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the trifluoromethyl group could be introduced using a trifluoromethylation reagent . The piperidinyl group could be formed through a cyclization reaction . The exact synthesis would depend on the desired stereochemistry and the availability of starting materials .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and potential stereocenters. The trifluoromethyl group is known to be highly electronegative, which could influence the overall polarity of the molecule . The piperidinyl group is a six-membered ring containing one nitrogen atom, which could also influence the molecule’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the trifluoromethyl group, which is highly electronegative and can influence the reactivity of nearby functional groups . The piperidinyl group could also participate in various reactions, particularly if it is part of a larger ring system .Scientific Research Applications
Synthesis of Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for the synthesis of small molecule anticancer drugs. It is synthesized through a series of reactions starting from piperidin-4-ylmethanol, demonstrating the compound's utility in developing therapies targeting the PI3K/AKT/mTOR pathway in cancer. This pathway plays a critical role in cell growth and survival, highlighting the compound's potential in cancer therapeutics (Zhang et al., 2018).
Chemical Synthesis and Glycosidic Linkage Formation
The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride forms a powerful, metal-free thiophile that activates thioglycosides, facilitating the formation of glycosyl triflates and diverse glycosidic linkages. This application is crucial in the synthesis of complex molecules for biochemical research and drug development (Crich & Smith, 2001).
Inhibition of Pyruvate Dehydrogenase Kinase
Secondary amides of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid are identified as inhibitors of pyruvate dehydrogenase kinase (PDHK). This inhibition is significant for its potential application in treating metabolic disorders and altering metabolic pathways in cancer cells to inhibit growth (Aicher et al., 2000).
Development of Antihistaminic and Anti-inflammatory Drugs
Research into fused pyridazines has yielded compounds with both antihistaminic activity and an inhibitory effect on eosinophil infiltration. This dual activity offers potential therapeutic applications for atopic dermatitis and allergic rhinitis, indicating the role of these compounds in developing new treatments for allergic conditions (Gyoten et al., 2003).
Future Directions
properties
IUPAC Name |
6-tert-butyl-2-[[1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26F3N3O2/c1-21(2,3)18-8-9-19(29)28(26-18)14-15-10-12-27(13-11-15)20(30)16-6-4-5-7-17(16)22(23,24)25/h4-9,15H,10-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLQDSSVCVSGBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2,6-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2478118.png)






![N-(isoxazol-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2478129.png)
![Methyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2478130.png)


![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478136.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(propan-2-yl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2478137.png)
